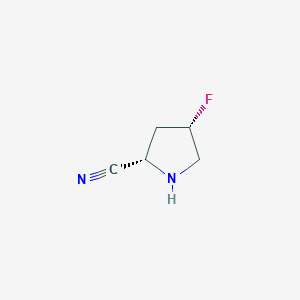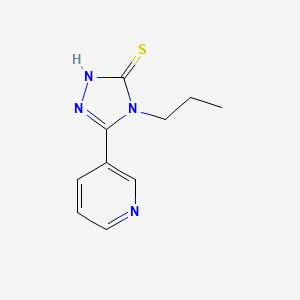
4-丙基-5-吡啶-3-基-4H-1,2,4-三唑-3-硫醇
描述
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H12N4S It is a derivative of triazole, a class of heterocyclic aromatic organic compounds, and contains a pyridine ring and a thiol group
科学研究应用
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
作用机制
are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
生化分析
Biochemical Properties
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially modulating the response of cells to external stimuli.
Molecular Mechanism
At the molecular level, 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in metabolic pathways, leading to an accumulation of certain metabolites. Alternatively, it may activate enzymes, enhancing the flux through particular pathways and altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is critical for its function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol typically involves the reaction of propyl hydrazine with pyridine-3-carboxylic acid chloride followed by cyclization under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.
化学反应分析
Types of Reactions: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides.
Major Products Formed:
Oxidation: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-sulfonic acid
Reduction: 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-amine
Substitution: Alkylated derivatives of the compound
相似化合物的比较
4-Propyl-5-pyridin-4-YL-4H-1,2,4-triazole-3-thiol
4-Propyl-5-pyridin-3-YL-1,2,4-triazole-3-thiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLKDKCZOQTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650855 | |
| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90871-44-6 | |
| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B1506027.png)
![4-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506036.png)

![Pyridine, 5-bromo-2-[(phenylmethyl)thio]-](/img/structure/B1506038.png)
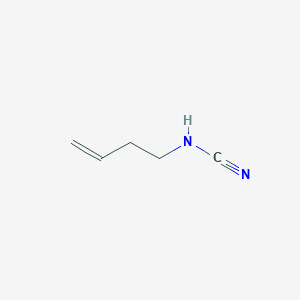
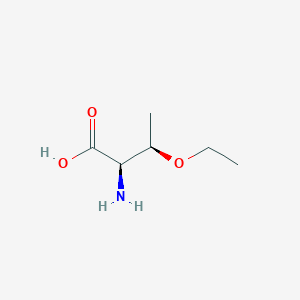
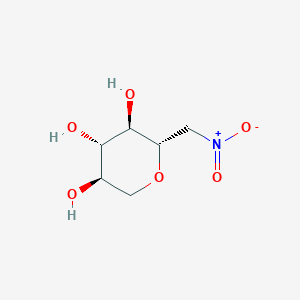
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B1506049.png)
![5'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506051.png)
![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B1506055.png)

![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)

